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methyl 3-phenyl-2H-azirine-2-

carboxylate

Cat. No.: B094424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for nucleophilic addition

reactions involving 2H-azirine-2-carboxylates, a class of strained heterocycles with significant

applications in organic synthesis. The inherent ring strain and the electrophilic nature of the

C=N bond in 2H-azirines make them valuable precursors for a variety of nitrogen-containing

compounds.

Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acid
Derivatives and Subsequent Nucleophilic Addition
A robust method for the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acid derivatives involves

the FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. The

resulting 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides are highly reactive intermediates that can

be readily trapped in situ by various nucleophiles.[1][2]
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Caption: Workflow for the synthesis of 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides and

subsequent nucleophilic attack.

Experimental Protocol 1: Synthesis of 3-Aryl-2H-azirine-
2,2-dicarboxylic Acids
This protocol describes the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids via

isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides followed by hydrolysis.[1][2]

Materials:

3-Aryl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)

Anhydrous FeCl₂ (0.1 equiv)

Anhydrous acetonitrile

Water
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Dichloromethane (for extraction)

Anhydrous sodium sulfate

Procedure:

To a solution of the 3-aryl-5-chloroisoxazole-4-carbonyl chloride in anhydrous acetonitrile,

add anhydrous FeCl₂ at room temperature under an inert atmosphere.

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by

TLC until the starting material is consumed.

Upon completion, add water to the reaction mixture to hydrolyze the intermediate diacyl

chloride.

Extract the aqueous mixture with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to afford the crude 3-aryl-2H-azirine-2,2-dicarboxylic acid.

Purify the product by recrystallization or column chromatography.

Experimental Protocol 2: Synthesis of 3-Phenyl-2H-
azirine-2,2-dicarboxamides
This protocol details the synthesis of 3-phenyl-2H-azirine-2,2-dicarboxamides from 3-phenyl-5-

chloroisoxazole-4-carbonyl chloride and an amine.[1]

Materials:

3-Phenyl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)

Anhydrous FeCl₂ (0.1 equiv)

Primary or secondary amine (2.0 equiv)

Anhydrous acetonitrile
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Anhydrous toluene

Celite

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the 3-phenyl-5-chloroisoxazole-4-

carbonyl chloride in anhydrous acetonitrile.

Add anhydrous FeCl₂ and stir the mixture at room temperature for 2 hours.

After the isomerization is complete (monitored by TLC), evaporate the acetonitrile under

reduced pressure.

Dissolve the resulting crude 3-phenyl-2H-azirine-2,2-dicarbonyl dichloride in anhydrous

toluene.

Add the amine (2.0 equivalents) to the toluene solution and stir at room temperature.

Upon completion of the reaction, filter the mixture through a pad of Celite to remove any

solids.

Concentrate the filtrate under reduced pressure to yield the crude dicarboxamide.

Purify the product by column chromatography.

Data Presentation: Synthesis of 3-Aryl-2H-azirine-2,2-
dicarboxylic Acids and Dicarboxamides[1]
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Entry
3-Aryl
Substituent

Product Nucleophile Yield (%)

1 Phenyl Dicarboxylic Acid H₂O 98

2 4-Tolyl Dicarboxylic Acid H₂O 95

3 4-Methoxyphenyl Dicarboxylic Acid H₂O 85

4 4-Chlorophenyl Dicarboxylic Acid H₂O 96

5 Phenyl
N,N'-Dibenzyl-

dicarboxamide
Benzylamine 84

6 Phenyl
N,N'-Dipropyl-

dicarboxamide
Propylamine 71

7 Phenyl
Dimorpholino-

dicarboxamide
Morpholine 53

Triethylamine-Promoted Oxidative
Cyclodimerization of 2H-Azirine-2-carboxylates
Heating 2H-azirine-2-carboxylates with triethylamine in the presence of air leads to an

interesting oxidative cyclodimerization, yielding pyrimidine-4,6-dicarboxylates.[3] This reaction

proceeds through a proposed mechanism involving the in situ generation of N,N-

diethylhydroxylamine from the oxidation of triethylamine.[4] The hydroxylamine then acts as a

nucleophile, initiating a cascade that involves the formation of an azomethine ylide, followed by

a 1,3-dipolar cycloaddition with a second molecule of the azirine. The reaction can be

accelerated by the addition of a radical initiator.[4][5]
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Caption: Proposed mechanism for the triethylamine-promoted oxidative cyclodimerization of

2H-azirine-2-carboxylates.
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Experimental Protocol 3: Synthesis of Pyrimidine-4,6-
dicarboxylates
This protocol describes the oxidative cyclodimerization of a 2H-azirine-2-carboxylate in the

presence of triethylamine and a radical initiator.[3]

Materials:

2H-Azirine-2-carboxylate (1.0 equiv)

Triethylamine (2.0 equiv)

1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) (1.0 equiv)

Acetonitrile

Procedure:

Dissolve the 2H-azirine-2-carboxylate in acetonitrile.

Add triethylamine and 1,1'-azobis(cyclohexanecarbonitrile) (ACHN) to the solution.

Heat the reaction mixture at 70 °C under an air atmosphere.

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the residue by column chromatography to isolate the pyrimidine-4,6-dicarboxylate.

Data Presentation: Oxidative Cyclodimerization of 2H-
Azirine-2-carboxylates[3]
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Entry 3-Substituent of Azirine Product Yield (%)

1 Phenyl 70

2 4-Tolyl 65

3 4-Chlorophenyl 72

4 2-Thienyl 58

Asymmetric Nucleophilic Addition: Copper-Hydride
Catalyzed Kinetic Resolution of 2H-Azirines
Enantiomerically enriched aziridine-2-carboxylates can be accessed through the kinetic

resolution of racemic 2H-azirines. A notable example is the copper-hydride catalyzed reductive

kinetic resolution, which provides N-H aziridine-2-carboxylates with high diastereoselectivity

and enantioselectivity.[4][6]

Experimental Workflow for Kinetic Resolution
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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